molecular formula C10H7ClN2 B1600875 3-Chloro-4-phenylpyridazine CAS No. 86663-07-2

3-Chloro-4-phenylpyridazine

Cat. No.: B1600875
CAS No.: 86663-07-2
M. Wt: 190.63 g/mol
InChI Key: ACTLOQLEUUYVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-phenylpyridazine (CAS: Not explicitly provided; molecular formula: C₁₀H₇ClN₂) is a heterocyclic aromatic compound featuring a pyridazine core substituted with chlorine at position 3 and a phenyl group at position 3. Its molecular weight is 139.16 g/mol, and it has been reported with a purity of 98% in commercial contexts, though recent data indicate discontinuation of its production . Pyridazine derivatives are pivotal in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity patterns.

Properties

IUPAC Name

3-chloro-4-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-9(6-7-12-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTLOQLEUUYVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545533
Record name 3-Chloro-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86663-07-2
Record name 3-Chloro-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of 3-Chloro-4-phenylpyridazine and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound - C₁₀H₇ClN₂ 139.16 Cl (C3), Ph (C4) High purity (98%), discontinued production
3-Chloro-4-methyl-6-phenylpyridazine 28657-39-8 C₁₁H₉ClN₂ 204.66 Cl (C3), Me (C4), Ph (C6) Increased steric bulk; safety data available
3-Chloro-5-hydroxy-6-phenylpyridazine 40020-01-7 C₁₀H₆ClN₃O 206.63 Cl (C3), OH (C5), Ph (C6) Enhanced polarity due to hydroxyl group
3-Chloro-6-(methylamino)pyridazine 14959-32-1 C₅H₇ClN₄ 158.59 Cl (C3), NHMe (C6) Potential for nucleophilic substitution
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine 303996-20-5 C₁₁H₆ClF₃N₂ 258.63 Cl (C3), CF₃-Ph (C6) Electron-withdrawing CF₃ group; 95% purity

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The phenyl group in this compound provides electron-withdrawing conjugation, stabilizing the pyridazine ring. The hydroxyl group in 3-Chloro-5-hydroxy-6-phenylpyridazine increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the parent compound .
  • Steric and Synthetic Considerations: Methyl substitution (e.g., 3-Chloro-4-methyl-6-phenylpyridazine) introduces steric hindrance at position 4, possibly reducing reactivity toward bulky reagents . The methylamino group in 3-Chloro-6-(methylamino)pyridazine offers a nucleophilic site for further functionalization, a feature absent in the phenyl-substituted analogue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.